BenchChemオンラインストアへようこそ!

S-15261

Vascular pharmacology Insulin resistance Nitric oxide signaling

S-15261 is a prodrug with dual insulin-sensitizing and direct hepatic glucose-lowering effects via metabolites S-15511 and Y-415, providing a unique mechanistic profile not replicable with single-mechanism alternatives. Its vascular protective and beta-cell secretagogue activities make it essential for insulin resistance syndrome research. Procure the intact parent compound to ensure full experimental fidelity.

Molecular Formula C36H35F3N2O4
Molecular Weight 616.7 g/mol
CAS No. 212752-69-7
Cat. No. B10837337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-15261
CAS212752-69-7
Molecular FormulaC36H35F3N2O4
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCOC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F
InChIInChI=1S/C36H35F3N2O4/c1-44-33(26-7-6-8-27(21-26)36(37,38)39)23-40-19-20-45-35(43)25-15-13-24(14-16-25)17-18-41-34(42)22-32-30-11-4-2-9-28(30)29-10-3-5-12-31(29)32/h2-16,21,32-33,40H,17-20,22-23H2,1H3,(H,41,42)
InChIKeyASWYZRRXMGAWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-15261 (CAS 212752-69-7): Procurement-Ready Oral Anti-Hyperglycemic Agent for Insulin Resistance Research


S-15261 is a small-molecule oral anti-hyperglycemic agent originally developed for the treatment of insulin resistance syndrome. Its pharmacological profile is defined by its unique mechanism of action as a prodrug that undergoes esterase cleavage to yield two distinct metabolites, S-15511 and Y-415, which collectively exert both insulin-sensitizing and direct hepatic glucose-lowering effects [1]. The compound has been characterized in multiple insulin-resistant animal models and demonstrates a dual-acting profile that is not shared by single-mechanism comparators [2]. Its investigational status includes progression to Phase 2 clinical trials [3], providing a well-documented research tool for studies of metabolic syndrome and related vascular complications.

Why Generic S-15261 Alternatives Fail in Insulin Resistance Research Models


S-15261's pharmacological activity depends on the precise in vivo generation of two active metabolites, S-15511 and Y-415, which exhibit distinct and non-redundant effects on hepatic glucose metabolism, lipid profiles, and vascular function [1]. Simply substituting a different insulin sensitizer—such as a thiazolidinedione (e.g., troglitazone) or a biguanide (e.g., metformin)—will not replicate the same experimental outcomes because S-15261 uniquely combines direct hepatic gluconeogenic suppression with vascular protective effects that are absent in troglitazone [2]. Furthermore, research-grade samples of the individual metabolites (S-15511, Y-415) do not produce the same integrated metabolic response as the parent prodrug, underscoring the need to procure the intact S-15261 compound for studies requiring the full mechanistic signature [3].

S-15261: Head-to-Head Quantitative Performance Data vs. Troglitazone, Metformin, and Metabolites


Vascular Protection: S-15261 Reduces Exaggerated Contractile Response Unlike Troglitazone

In the JCR:LA-cp rat model of obesity/insulin resistance, S-15261 uniquely reduced the exaggerated contractile response of mesenteric resistance vessels to norepinephrine and increased maximal nitric oxide-mediated relaxation. Troglitazone, a thiazolidinedione insulin sensitizer, failed to produce any vascular protective effect in the same experimental system [1].

Vascular pharmacology Insulin resistance Nitric oxide signaling Mesenteric resistance vessels

Postprandial Insulin Control: S-15261 Prevents Insulin Peak vs. Troglitazone and Metformin

In a meal tolerance test using JCR:LA-cp rats, S-15261 and its metabolite S-15511 completely prevented the postprandial peak in plasma insulin levels. Troglitazone reduced the insulin response by approximately 50%, while metformin showed no improvement [1].

Insulin signaling Meal tolerance test Type 2 diabetes Pharmacodynamics

Metabolite-Specific Activity: S-15511 Has Greater Therapeutic Activity Than Y-415

In a 28-day study in Zucker Diabetic Fatty rats, the S-15511 metabolite alone and in combination with Y-415 reduced energy intake and weight gain by 13% compared to controls (p<0.01). More importantly, S-15511 improved glucose disposal by 44-48% versus the progressive deterioration seen in untreated controls, whereas Y-415 exerted a non-significant effect alone and no additive effect when combined with S-15511 [1].

Prodrug metabolism Metabolite profiling Type 2 diabetes Zucker Diabetic Fatty rat

Hepatic Glucose Production Suppression: S-15261 and Metabolites Directly Inhibit Gluconeogenesis

In primary rat hepatocytes, S-15261 and its two metabolites (S-15511 and Y-415) all significantly reduced the rate of glucose production from lactate/pyruvate and dihydroxyacetone. The effect was sustained after 48 hours in culture and was mediated by decreased mRNA levels of PEPCK and glucose-6-phosphatase, key gluconeogenic enzymes. Y-415 was shown via crossover plot analysis to act upstream of dihydroxyacetone phosphate formation [1].

Hepatic metabolism Gluconeogenesis PEPCK Glucose-6-phosphatase

Dose-Dependent Metabolic Improvements: S-15261 Reduces Insulin and Triglycerides in Ageing Rats

Chronic treatment (14 days) of obese, insulin-resistant ageing Sprague-Dawley rats with S-15261 (0.5-2.5 mg/kg/day, b.i.d.) resulted in dose-dependent decreases in plasma insulin (up to 43%) and triglyceride levels (up to 36%), accompanied by a 48.5% increase in glucose disposal rate during IVGTT [1].

Insulin resistance Aging Dose-response Triglycerides

Safety Pharmacology: Low Acute Toxicity and Minimal CNS Effects in Rodent Models

In a comprehensive general pharmacology study, S-15261 exhibited an oral LD50 greater than 1600 mg/kg in mice, indicating low acute toxicity. It did not induce significant behavioral changes in rats. In vitro binding assays against a panel of 31 different receptors showed no significant affinity for any target, suggesting a favorable off-target profile. Chronic administration (2.5 mg/kg b.i.d. for 14 days) caused no significant alterations in brain amine content except a transient increase in striatal serotonin (19%) not confirmed in a dose-effect study [1].

Safety pharmacology Toxicity Behavioral pharmacology Receptor binding

S-15261: Evidence-Backed Research Applications for Metabolic and Cardiovascular Studies


Vascular Comorbidity Studies in Insulin Resistance Models

Use S-15261 in JCR:LA-cp rat or other insulin-resistant rodent models to investigate vascular dysfunction associated with metabolic syndrome. The compound's unique ability to reduce exaggerated contractile responses and enhance nitric oxide-mediated relaxation—a feature absent in troglitazone—makes it an essential tool for dissecting the insulin resistance-vasculopathy nexus [1].

Hepatic Glucose Metabolism and Gluconeogenesis Research

Employ S-15261 in primary hepatocyte cultures or in vivo models to study the direct suppression of hepatic glucose production. The compound's dual mechanism (direct enzyme inhibition plus insulin sensitization) and its defined metabolite activity profile allow researchers to disentangle hepatic vs. peripheral contributions to glucose lowering [2].

Prodrug Metabolism and Metabolite Profiling Studies

Utilize S-15261 as a model prodrug to investigate esterase-mediated cleavage and the differential biological activities of its metabolites S-15511 and Y-415. The established lack of additive effect between metabolites and the superior activity of S-15511 provide a defined system for studying prodrug design and metabolite contributions to overall pharmacology [3].

Insulin Secretagogue and Beta-Cell Function Research

Apply S-15261 in studies requiring both insulin sensitizing and acute insulin secretagogue activity. The parent compound's portal vein administration data showing a 60% increase in glucose disappearance rate during IVGTT provides a validated experimental paradigm for investigating beta-cell response under insulin-resistant conditions [4].

Quote Request

Request a Quote for S-15261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.